molecular formula C11H11BrO5 B2727131 Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate CAS No. 1972724-23-4

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B2727131
CAS No.: 1972724-23-4
M. Wt: 303.108
InChI Key: MEFXXWWCXISTGZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate is an α-keto ester featuring a bromine substituent at the para position and methoxy groups at the 2- and 5-positions of the phenyl ring. This compound is part of a broader class of aryl α-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-8-5-7(12)9(16-2)4-6(8)10(13)11(14)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFXXWWCXISTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(=O)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:

    Bromination: 2,5-dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent to introduce the bromo group at the 4-position.

    Esterification: The brominated product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

    Oxidation: The final step involves the oxidation of the aldehyde group to form the oxoacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxoacetate group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a potential precursor in the synthesis of novel psychoactive substances (NPS) that may have therapeutic benefits. Research indicates that derivatives of 4-bromo-2,5-dimethoxyphenethylamine exhibit varying degrees of psychoactivity and may be explored for their therapeutic properties in treating mood disorders or anxiety-related conditions .

Toxicological Studies

Toxicological research has focused on the metabolic pathways of similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Studies show that metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid are predominant in human urine, accounting for significant percentages of detected metabolites . This information is critical for understanding the safety profile of methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate and its derivatives.

Pharmacological Research

The pharmacological effects of related compounds suggest that this compound may interact with serotonin receptors, potentially leading to hallucinogenic effects similar to those observed with 2C-B . Investigating these interactions could provide insights into new treatments for psychiatric disorders.

Case Study: Intoxication Events

A notable case involved the intoxication of a young male who ingested an unknown drug containing a similar compound. Analysis revealed the presence of metabolites consistent with those produced from this compound derivatives . This case underscores the importance of understanding the metabolic pathways and potential risks associated with such compounds.

In Vitro Metabolism Studies

Research utilizing human hepatocytes has identified various metabolic pathways for compounds structurally related to this compound. These studies highlight interspecies differences in metabolism and toxicity profiles, emphasizing the need for thorough toxicological assessments before clinical applications .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential precursor for novel psychoactive substances ,
ToxicologyMetabolite analysis in human urine; safety profile studies ,
PharmacologyInteraction with serotonin receptors; potential therapeutic uses
Case StudiesIntoxication events; metabolic pathway investigations ,

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties.

a) Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (CAS: N/A)
  • Structure : Methoxy group at the para position, lacking bromine and additional methoxy groups.
  • Synthesis : Prepared via Grignard reaction (71.1% yield) .
  • This alters reactivity in nucleophilic acyl substitutions or photochemical reactions .
b) Ethyl 2-(4-Bromophenyl)-2-oxoacetate (CAS: 20201-26-7)
  • Properties : Higher molecular weight (257.08 g/mol) compared to methyl esters. The ethyl group may improve lipid solubility, affecting bioavailability in pharmacological contexts .
c) Ethyl 2-(2-Bromo-4-methoxyphenyl)-2-oxoacetate (CID: 61615599)
  • Structure : Bromine at position 2 and methoxy at position 4 (a positional isomer of the target compound).
  • Impact : Steric hindrance near the keto group may reduce reactivity in ester hydrolysis. The altered electronic environment could shift UV-Vis absorption spectra .
d) 25B-NBOMe (CAS: N/A)
  • Structure : Shares the 4-bromo-2,5-dimethoxyphenyl moiety but includes a benzylamine group instead of an ester.
  • Pharmacology : A potent serotonin 2A receptor agonist, highlighting how functional groups dictate biological activity. The ester in the target compound likely eliminates psychoactive effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate C₁₁H₁₁BrO₅ 303.11 High polarity due to multiple methoxy groups; UV-active
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate C₁₁H₁₁BrO₄ 287.11 Lower symmetry may reduce crystallinity
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate C₁₀H₉ClO₃ 212.63 Chlorine’s smaller size increases volatility compared to bromine

Biological Activity

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate is a compound that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of phenethylamines. Its structure features a bromo group and two methoxy groups on a phenyl ring, along with a methyl ester and an oxoacetate group. The compound is synthesized through a series of reactions including bromination, esterification, and oxidation, which are critical for enhancing its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.
  • Receptor Binding : The compound interacts with serotonin receptors (notably the 5-HT2 receptor), influencing neurotransmitter systems and potentially leading to psychoactive effects similar to those observed with other phenethylamines like 2C-B .

Psychoactive Effects

This compound is structurally related to known psychoactive substances. It has been reported to exhibit hallucinogenic properties due to its action on serotonin receptors. Studies indicate that compounds with similar structures can lead to significant alterations in perception and mood .

Pharmacokinetics

Research on the pharmacokinetics of related compounds suggests that this compound may have a rapid onset of action with a half-life that allows for prolonged effects. For example, the related compound 2C-B has an elimination half-life of approximately 2.48 hours . This pharmacokinetic profile is crucial for understanding dosing regimens in potential therapeutic applications.

Toxicological Studies

A study examining the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a related compound) highlighted the formation of various metabolites through oxidative deamination. These metabolites were assessed for their potential toxicity using hepatocyte models from different species. The findings indicated that while there were minor interspecies differences in metabolism, significant inter-individual variability was observed within human samples .

Clinical Relevance

The clinical implications of this compound are underscored by its potential use in treating conditions such as depression or anxiety through modulation of serotonin pathways. However, further research is necessary to fully elucidate its therapeutic efficacy and safety profile.

Research Findings Summary

Study FocusKey Findings
Enzyme InhibitionDemonstrated potential for enzyme inhibition affecting metabolic pathways.
Receptor BindingInteraction with serotonin receptors linked to psychoactive effects .
MetabolismIdentified metabolites through oxidative deamination; variable toxicity across species .
PharmacokineticsRapid onset with significant half-life; implications for dosing strategies .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate, and what intermediates are critical for yield optimization?

The synthesis often involves Friedel-Crafts acylation or esterification of 4-bromo-2,5-dimethoxyphenyl precursors. A key intermediate is 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid , which is esterified with methanol under acid catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, anhydrous conditions and catalysts like sulfuric acid or thionyl chloride are critical to avoid hydrolysis of the ester group . Optimization studies suggest that controlled stoichiometry of the acylating agent (e.g., oxalyl chloride) minimizes side products like dimerized ketones .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • ¹H NMR : The methoxy groups (OCH₃) appear as singlets near δ 3.8–4.0 ppm, while the aromatic protons (4-bromo substitution) show a singlet due to symmetry. The ketone carbonyl (C=O) is typically absent in ¹H NMR but detectable via ¹³C NMR at ~190 ppm.
  • Mass Spectrometry : High-resolution ESI-MS will show a molecular ion peak at m/z 301.99 (C₁₁H₁₁BrO₅⁺) with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation pathways often include loss of CO₂CH₃ (44 Da) and Br (80 Da) .

Q. What are the optimal reaction conditions for coupling this compound with amines or heterocycles in medicinal chemistry applications?

Nucleophilic substitution at the ketone position requires activation via triflation or conversion to a Weinreb amide. For example, coupling with primary amines under Mitsunobu conditions (DIAD, PPh₃) achieves ~70–80% yield. Solvent choice (e.g., THF vs. DMF) influences reaction kinetics, with polar aprotic solvents favoring nucleophilic attack .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group acts as an electron-withdrawing meta-director, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, the 2,5-dimethoxy substituents donate electron density via resonance, stabilizing intermediates during Buchwald-Hartwig aminations. DFT calculations suggest that the methoxy groups lower the LUMO energy of the aryl ring, enhancing electrophilic aromatic substitution rates .

Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?

Single-crystal X-ray diffraction (SCXRD) reveals a planar aryl-ketone system with dihedral angles <5° between the phenyl and acetate groups. However, gas-phase DFT simulations predict slight non-planarity (~15°). This discrepancy arises from crystal packing forces stabilizing the planar form. Researchers should compare SCXRD data (e.g., CCDC entries) with solvated DFT models to account for environmental effects .

Q. What methodologies are recommended for analyzing photodegradation products of this compound under UV exposure?

  • HPLC-MS/MS : Monitors degradation kinetics and identifies photoproducts (e.g., demethylation or debromination).
  • EPR Spectroscopy : Detects radical intermediates (e.g., aryloxy radicals) generated during UV-induced cleavage of the C-Br bond.
  • Quantum Yield Calculations : Quantifies degradation efficiency using actinometry (e.g., potassium ferrioxalate) .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation pathways dominate?

  • Acidic Conditions : Protonation of the ketone oxygen leads to hydrolysis of the ester group, forming 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid (pH < 3).
  • Basic Conditions : Saponification of the methyl ester occurs at pH > 10, yielding a carboxylate salt. The bromo substituent remains intact unless strong bases (e.g., NaOH) induce elimination reactions .

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